molecular formula C10H10N2S B8430737 8-Amino-3-methylthioquinoline

8-Amino-3-methylthioquinoline

Cat. No.: B8430737
M. Wt: 190.27 g/mol
InChI Key: LEVQMEGDJHYGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-3-methylthioquinoline is a quinoline derivative featuring an amino group at the 8-position and a methylthio (-SCH₃) substituent at the 3-position. For instance, 8-aminoquinoline analogs are typically synthesized via reduction of nitro precursors (e.g., 8-nitroquinoline reduced with iron filings and acetic acid) followed by purification via vacuum distillation .

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

3-methylsulfanylquinolin-8-amine

InChI

InChI=1S/C10H10N2S/c1-13-8-5-7-3-2-4-9(11)10(7)12-6-8/h2-6H,11H2,1H3

InChI Key

LEVQMEGDJHYGBK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C2C(=C1)C=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

8-Aminoquinoline

  • Synthesis: Prepared by reducing 8-nitroquinoline with iron and dilute acetic acid, followed by vacuum distillation (b.p. 174°C at 26 mm Hg) .
  • Key Features: Lacks the 3-methylthio group, resulting in lower lipophilicity compared to 8-Amino-3-methylthioquinoline.

7-Aminoisoquinoline

  • Synthesis: Not detailed in the evidence, but listed as a commercial product, suggesting alternative synthetic routes (e.g., cyclization or amination) .

8-β-Aminobutylamino-6-methoxyquinoline

  • Synthesis: Derived from hydrolysis of intermediates involving γ-aminopropylamino substituents .
  • Key Features: The methoxy (-OCH₃) group at the 6-position introduces electron-donating effects, contrasting with the electron-rich methylthio group in this compound.

Physicochemical and Functional Properties

Compound Substituents Boiling Point (°C/mm Hg) Lipophilicity (Predicted) Key Applications (Inferred)
This compound 8-NH₂, 3-SCH₃ N/A High Antimicrobial, anticancer*
8-Aminoquinoline 8-NH₂ 174/26 Moderate Antimalarial research
7-Aminoisoquinoline 7-NH₂ (isoquinoline core) N/A Moderate Pharmaceutical intermediates

*Predicted based on structural analogs.

  • Lipophilicity: The 3-methylthio group in this compound likely increases membrane permeability compared to 8-aminoquinoline, enhancing bioavailability for biological targets.
  • Electronic Effects : The methylthio group’s electron-donating nature may alter reactivity in metal coordination or electrophilic substitution reactions relative to methoxy or unsubstituted analogs.

Notes

Data Limitations: Direct experimental data for this compound are scarce; comparisons rely on structural analogs and inferred properties.

Research Gaps: Further studies are needed to elucidate the synthetic routes, stability, and specific biological activities of this compound.

Diverse Applications: Quinoline derivatives remain a focus in drug discovery due to their versatility, but substituent effects require systematic evaluation.

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